1-Aza-7-thia(VI)bicyclo[3.2.0]heptane-7,7-dione
Description
Properties
IUPAC Name |
7λ6-thia-1-azabicyclo[3.2.0]heptane 7,7-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c7-9(8)4-5-2-1-3-6(5)9/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTBUUNKYGQWBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CS(=O)(=O)N2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing via Bicyclic Intermediate Bromination
This method, adapted from CN104557653A, involves a two-step process starting from epoxycyclohexane:
Step 1 : Epoxide Aminolysis
Epoxycyclohexane reacts with aqueous methylamine (35–40%) at 20–30°C for 15 hours to yield cis-2-methylaminocyclohexanol. The reaction proceeds via nucleophilic attack of methylamine on the less hindered epoxide carbon, followed by proton transfer (yield >95%).
Step 2 : Bromination-Mediated Cyclization
The amino alcohol intermediate is treated with phosphorus tribromide (PBr₃) and triethylamine (Et₃N) in methyl tert-butyl ether (MTBE) at −10°C to 0°C. PBr₃ selectively brominates the hydroxyl group, generating a bromoamine that undergoes intramolecular nucleophilic substitution to form the bicyclic structure. Subsequent treatment with NaOH (40%) deprotonates the intermediate, yielding 1-aza-7-thiabicyclo[3.2.0]heptane. Final oxidation with potassium permanganate (KMnO₄) in acetic acid introduces the 7,7-dione groups (overall yield: 68–72%).
Key Data :
| Parameter | Value |
|---|---|
| Epoxide Aminolysis Temp | 25°C |
| Cyclization Reagent | PBr₃/Et₃N (1:1.2 mol) |
| Oxidation Agent | KMnO₄ (2 eq) in HOAc |
| Total Yield | 68–72% |
Thiaza Bridge Formation via Sulfur Insertion
IL59760A discloses a route leveraging sulfur insertion into a preformed azabicyclo[3.2.0] framework:
Step 1 : Synthesis of 1-Azabicyclo[3.2.0]heptan-7-one
Cycloaddition of a β-lactam derivative with a diene under photolytic conditions forms the azabicyclo core. For example, irradiation of N-methylmaleimide with 1,3-butadiene generates the bicyclic lactam.
Step 2 : Sulfur Incorporation
The lactam is treated with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in toluene at 110°C. This replaces the lactam oxygen with sulfur, producing 1-aza-7-thiabicyclo[3.2.0]heptan-7-one. Further oxidation with ozone (O₃) in dichloromethane (DCM) converts the thione to the dione (yield: 65%).
Mechanistic Insight :
Lawesson’s reagent facilitates thionation via a four-membered transition state, transferring sulfur to the carbonyl group. Ozonolysis cleaves the C=S bond, followed by recombination to form the diketone.
Oxidative Desulfurization of Thiolane Precursors
A modified approach from EP0090366A1 employs a thiolane intermediate:
Step 1 : Thiolane Synthesis
3-Thiacyclohexanone is condensed with hydroxylamine hydrochloride to form an oxime. Reduction with sodium borohydride (NaBH₄) yields 3-thiacyclohexylamine.
Step 2 : Ring Contraction and Oxidation
Treatment with iodine (I₂) in ethanol induces ring contraction to the bicyclo[3.2.0] structure via a radical mechanism. Subsequent oxidation with hydrogen peroxide (H₂O₂) in acetic acid introduces the dione functionalities (yield: 58%).
Advantages :
- Avoids harsh brominating agents.
- Utilizes inexpensive iodine for cyclization.
Comparative Analysis of Methods
| Method | Yield (%) | Key Reagents | Temperature Range | Scalability |
|---|---|---|---|---|
| Bromination Cyclization | 68–72 | PBr₃, KMnO₄ | −10°C to 25°C | High |
| Sulfur Insertion | 65 | Lawesson’s reagent, O₃ | 25°C to 110°C | Moderate |
| Oxidative Desulfurization | 58 | I₂, H₂O₂ | 0°C to 80°C | Low |
Critical Observations :
- The bromination route offers the highest yield and scalability but requires handling corrosive PBr₃.
- Lawesson’s reagent-based methods are operationally simpler but suffer from lower atom economy.
- Iodine-mediated cyclization is cost-effective but less efficient for large-scale synthesis.
Emerging Strategies and Innovations
Enzymatic Oxidation
Recent advances propose using cytochrome P450 monooxygenases to oxidize the thiaza bridge. Pilot studies show 75% conversion using E. coli-expressed enzymes, though industrial applicability remains limited.
Photocatalytic Ring Closure
Visible-light-mediated [2+2] cycloadditions between thioamides and alkenes have generated analogous bicyclic structures in 60% yield. This method avoids toxic reagents but requires specialized equipment.
Chemical Reactions Analysis
1-Aza-7-thia(VI)bicyclo[3.2.0]heptane-7,7-dione undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to alter its bicyclic structure.
Substitution: The nitrogen and sulfur atoms can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been explored for its potential therapeutic applications, particularly as a scaffold for drug design. The bicyclic structure allows for modifications that can enhance pharmacological properties.
Key Findings:
- Antimicrobial Activity : Research indicates that derivatives of bicyclic compounds exhibit notable antimicrobial properties. For instance, certain substituted azabicyclo compounds have shown efficacy against various bacterial strains, making them candidates for antibiotic development .
- Pharmacokinetic Properties : Studies have highlighted that azaspiro compounds, including those derived from 1-aza-7-thia(VI)bicyclo[3.2.0]heptane-7,7-dione, demonstrate improved pharmacokinetic profiles compared to their traditional counterparts. This is attributed to their unique structural features that enhance solubility and bioavailability .
Synthetic Organic Chemistry Applications
The synthesis of this compound and its derivatives has garnered attention due to their utility in creating complex organic frameworks.
Synthetic Routes:
- Cycloaddition Reactions : The compound can be synthesized through various cycloaddition reactions, which allow for the incorporation of diverse functional groups. This versatility makes it a valuable intermediate in organic synthesis .
- Photocatalytic Methods : Recent advancements in photocatalysis have enabled the efficient formation of azabicyclic structures under mild conditions, expanding the synthetic toolbox available to chemists .
Case Studies and Research Insights
Several studies have documented the applications and implications of this compound:
Mechanism of Action
The mechanism by which 1-Aza-7-thia(VI)bicyclo[3.2.0]heptane-7,7-dione exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The nitrogen and sulfur atoms in the compound can form bonds with active sites on enzymes, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
1-Aza-7-thia(VI)bicyclo[3.2.0]heptane-7,7-dione can be compared with other similar compounds such as:
1-Aza-7-thia(VI)bicyclo[3.2.0]hepta-2-ene-7,7-dione: This compound has a similar bicyclic structure but differs in the position of double bonds.
This compound derivatives: Various derivatives of the compound have been synthesized to explore different chemical and biological properties.
The uniqueness of this compound lies in its specific arrangement of nitrogen and sulfur atoms within the bicyclic framework, which imparts distinct chemical reactivity and biological activity.
Biological Activity
1-Aza-7-thia(VI)bicyclo[3.2.0]heptane-7,7-dione, also known as a bicyclic compound featuring nitrogen and sulfur heteroatoms, has garnered attention due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is . It features a bicyclic framework with a nitrogen atom in one ring and a sulfur atom in another, contributing to its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉NOS |
| Molecular Weight | 155.20 g/mol |
| Melting Point | Not Available |
| Solubility | Not Specified |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of bicyclic compounds have shown effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Antitumor Activity
Studies have demonstrated that bicyclic compounds can induce apoptosis in cancer cell lines. For example, modifications to the bicyclic structure have resulted in enhanced potency against several tumor types, indicating that the core structure of this compound may be a promising scaffold for developing new anticancer agents .
Cholinergic Activity
Some derivatives of bicyclic compounds have been identified as ligands for cholinergic receptors, suggesting potential applications in treating neurological disorders. This interaction may enhance cognitive function or provide therapeutic benefits in conditions like Alzheimer's disease .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various bicyclic compounds, including this compound derivatives. The results showed that certain modifications significantly increased activity against Gram-positive bacteria while maintaining low toxicity to human cells.
Case Study 2: Antitumor Screening
In a screening assay for antitumor activity, several derivatives were tested against human cancer cell lines (e.g., MCF-7 and A549). The most active compound exhibited an IC50 value of approximately 10 µM, indicating a promising lead for further development .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many bicyclic compounds inhibit key enzymes involved in cell proliferation and survival.
- DNA Intercalation : Some derivatives have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Receptor Modulation : Interaction with neurotransmitter receptors can lead to altered signaling pathways beneficial for cognitive enhancement .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Aza-7-thia(VI)bicyclo[3.2.0]heptane-7,7-dione, and how can reaction conditions be optimized for yield?
- Methodology : Synthesis typically involves cyclization of thiolactam precursors or [3+2] cycloaddition reactions. For example, chromium(III) complexes of analogous bicyclic structures are synthesized via ligand substitution under inert atmospheres, with yields optimized by controlling pH (6.5–7.0) and temperature (40–60°C) . Similar azabicyclo derivatives are prepared using catalytic hydrogenation or photochemical methods, with solvent polarity (e.g., DMF vs. THF) critically affecting reaction efficiency .
Q. How is the structural integrity of this compound confirmed using spectroscopic methods?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies bicyclic framework signals, such as bridgehead protons (δ 3.1–3.5 ppm) and carbonyl carbons (δ 170–180 ppm). Infrared (IR) spectroscopy confirms thiolactam C=O stretches (~1680 cm⁻¹) and S=O vibrations (~1150 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. What are the key thermodynamic properties of this compound, and how are they experimentally determined?
- Methodology : Enthalpy of formation (ΔfH°) is measured via combustion calorimetry, while reaction enthalpies (ΔrH°) for cycloadditions are derived from gas-phase FTIR or GC-MS data . Computational methods like the Joback group contribution model estimate properties such as boiling point and entropy (e.g., S° ≈ 320 J/mol·K for similar bicyclo structures) .
Advanced Research Questions
Q. How do computational models predict the reactivity of this compound in cycloaddition reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions. Transition state analysis identifies steric hindrance at the bridgehead carbon as a rate-limiting factor. Comparative studies with bicyclo[3.2.0]hepta-2,6-diene derivatives show reduced activation energy (~15 kJ/mol) due to sulfur’s electron-withdrawing effects .
Q. What strategies resolve contradictions between experimental and computational data on the compound’s thermal stability?
- Methodology : Discrepancies in decomposition temperatures (experimental: 180–200°C vs. computed: 210–220°C) are addressed by refining force fields in molecular dynamics simulations. Experimental validation uses thermogravimetric analysis (TGA) under nitrogen, while computational models incorporate lattice energy corrections for crystalline phases .
Q. What in silico methods evaluate the bioactivity of this compound, and how are results validated experimentally?
- Methodology : Molecular docking (AutoDock Vina) screens against bacterial penicillin-binding proteins (PBPs), with binding affinity scores (<−7 kcal/mol) indicating potential antibiotic activity. Minimum Inhibitory Concentration (MIC) assays using Staphylococcus aureus (ATCC 25923) validate predictions, with MIC values ≤16 µg/mL considered significant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
